tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate
Description
tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate features a 1,2,3-triazole core substituted at the 1-position with a 2-fluorobenzyl group and at the 4-position with a methyl group linked to a tert-butyl carbamate. This structural motif is common in medicinal chemistry and materials science due to the triazole's stability, synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , and the tert-butyl carbamate’s role as a protective group for amines .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O2/c1-15(2,3)22-14(21)17-8-12-10-20(19-18-12)9-11-6-4-5-7-13(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNRHNKRMLOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the 2-fluorophenylmethyl group: This step involves the alkylation of the triazole ring with a 2-fluorobenzyl halide.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing molecules, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key analogs and their distinguishing features:
| Compound Name | Substituents (1-Position) | Substituents (4-Position) | Key Properties/Applications | References |
|---|---|---|---|---|
| Target Compound | 2-Fluorobenzyl | Methyl-tert-butyl carbamate | Enhanced metabolic stability; potential for bioactivity due to fluorine’s electronic effects. | |
| [(1R,2R)-2-[[2-[1-{3-(Cinnamoylcarbamoyl)benzyl}-1H-1,2,3-triazol-5-yl]ethyl(methyl)amino]cyclohexyl]carbamate (17i)]( | Cinnamoylcarbamoyl benzyl | Ethyl-methylamino-cyclohexyl carbamate | Demonstrated polar interactions via cinnamoyl group; used in peptidomimetic studies. | |
| [(1R,2R)-2-[{1-(2-Hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]carbamate (19b)]( | 2-Hydroxybenzyl | Methylamino-cyclohexyl carbamate | Increased polarity and hydrogen-bonding capacity due to hydroxyl group; explored in drug delivery systems. | |
| tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate | Pyrrolidin-3-yl | Methyl-tert-butyl carbamate | Amine-rich structure enables conjugation with biomolecules; applied in glycocluster synthesis . | |
| tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate | 3-Hydroxymethylphenyl | Methyl-tert-butyl carbamate | Hydroxymethyl group enhances solubility; used in polymer and dendrimer synthesis . | |
| (R)-1-((1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,10b-dihydropyrimido[2,1-a]isoindole-2,6-dione | 2-Methylbenzyl | Methyl-pyrimidoisoindole-dione | Methylbenzyl provides steric bulk; fused heterocycle suggests CNS-targeting potential . |
Physicochemical Properties
- Melting Points: Target Compound: Not reported, but fluorinated analogs typically exhibit higher melting points (e.g., 199–200°C for fluorinated triazoles vs. 133–135°C for non-fluorinated derivatives ). 19b: White amorphous solid with solubility in DMSO, critical for biological assays .
- Stability : The tert-butyl carbamate group in the target compound improves stability under acidic conditions compared to unprotected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
